![molecular formula C19H20F3NO3 B2744811 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1795302-05-4](/img/structure/B2744811.png)
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H20F3NO3 and its molecular weight is 367.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stearoyl-CoA Desaturase-1 Inhibition
One notable application of related benzamide derivatives is in the inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide showed potent inhibitory activity against SCD-1 in both murine and human assays. This compound led to a significant reduction in the plasma desaturation index in mice, indicating its potential for therapeutic applications in conditions related to fatty acid metabolism disorders (Uto et al., 2009).
Supramolecular Packing Motifs
The structural motifs of benzamide derivatives have been explored for their potential in supramolecular chemistry. The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exemplifies a novel organizational motif, combining π-stacking and triple helical networks of hydrogen bonds. This unique arrangement suggests a new mode of organization that could be applicable to columnar liquid crystals and other materials requiring structured molecular assembly (Lightfoot et al., 1999).
Metal-Organic Frameworks and Magnetism
The coordination of similar benzamide-based ligands with metal ions has been used to create metalloligands, which, in combination with lanthanide salts, form tetranuclear complexes. These complexes exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior and single-chain magnet (SCM) behavior. This highlights the potential of benzamide derivatives in the development of new magnetic materials, which could have applications in data storage and quantum computing (Costes et al., 2010).
Polymer Chemistry
Benzamide derivatives have been utilized in polymer chemistry, particularly in the synthesis of hyperbranched aliphatic polyethers through cationic ring-opening polymerization. These polymers, characterized by their branched architecture, have applications in drug delivery, as multifunctional initiators, and in the creation of materials with specific mechanical and thermal properties (Magnusson et al., 1999).
Photolithography and Material Science
In material science, benzamide derivatives have been explored for their photolithographic properties. For instance, poly(benzoxazole) precursors based on specific benzamide compounds have shown potential in the creation of photoresists for fine patterning, indicating their applicability in microfabrication and nanotechnology (Ebara et al., 2003).
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-13-5-7-14(8-6-13)17(26-10-9-24)12-23-18(25)15-3-2-4-16(11-15)19(20,21)22/h2-8,11,17,24H,9-10,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBLGQBBAQTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
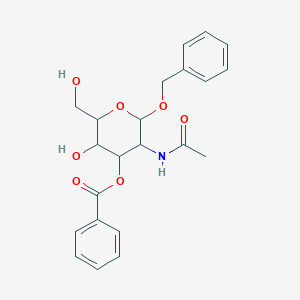
![[(4-tert-butylphenyl)amino]thiourea](/img/structure/B2744734.png)

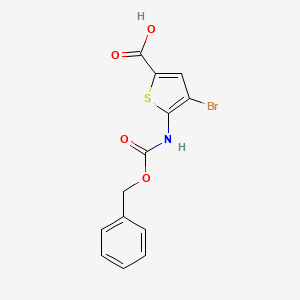
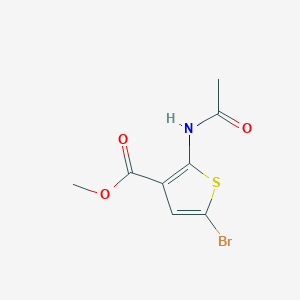
![tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2744743.png)
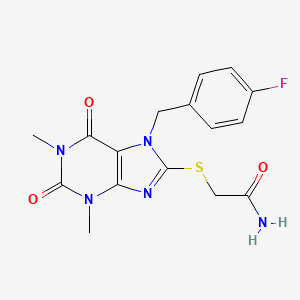
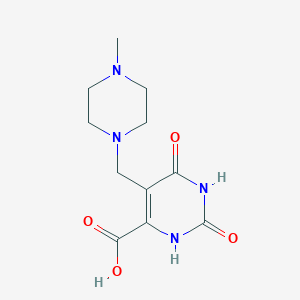
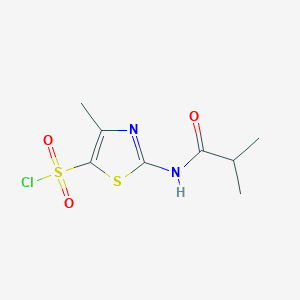

![1-{3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2744749.png)

